Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a versatile fluorinated indole derivative widely used in pharmaceutical and agrochemical research. Its key structural features include a reactive aldehyde group at the 3-position and a trifluoromethyl substituent at the 4-position, enhancing its utility as a building block for heterocyclic synthesis. The electron-withdrawing trifluoromethyl group improves metabolic stability and bioavailability in drug candidates, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and well-defined reactivity make it a preferred intermediate for medicinal chemistry and material science applications.
4-(trifluoromethyl)-1H-indole-3-carbaldehyde structure
959236-12-5 structure
Product Name:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
CAS No:959236-12-5
MF:C10H6F3NO
MW:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959
Update Time:2025-05-23

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
    • 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
    • 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
    • F15931
    • MFCD09954786
    • SY056975
    • 4-(Trifluoromethyl)indole-3-carbaldehyde
    • SCHEMBL3676142
    • DB-348873
    • CS-12404
    • 959236-12-5
    • AC-29781
    • Z1509199160
    • AKOS022669253
    • CS-0374156
    • EN300-7464650
    • DTXSID201248166
    • MDL: MFCD09954786
    • Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
    • InChI Key: YGSKOERZFUTESV-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Computed Properties

  • Exact Mass: 213.04014830g/mol
  • Monoisotopic Mass: 213.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.9Ų

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4-(trifluoromethyl)-1H-indole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 15 - 30 min, neutralized, rt
Reference
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Reference
Preparation of cyclic peptides was antibacterial compounds
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
Reference
Preparation of amide compounds as B-Raf kinase inhibitors
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Reference
Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Reference
Preparation of heteroaryl amide analogs as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Order Number:A916616
Stock Status:in Stock
Quantity:5.0g/1.0g/500.0mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:00
Price ($):930.0/321.0/214.0
Email:sales@amadischem.com

Additional information on 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

4-(Trifluoromethyl)-1H-Indole-3-Carbaldehyde: A Comprehensive Overview

The compound 4-(trifluoromethyl)-1H-indole-3-carbaldehyde (CAS No. 959236-12-5) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The presence of the trifluoromethyl group at the 4-position of the indole ring introduces unique electronic and steric properties, making it a valuable compound for research and development in fields such as pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly due to their ability to interact with various biological targets. The carbaldehyde group at the 3-position of the indole ring in this compound further enhances its reactivity and functionalization potential. Researchers have explored its role as a precursor for synthesizing more complex molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.

One of the most promising applications of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde lies in its use as an intermediate in the synthesis of bioactive compounds. For instance, its ability to undergo various types of condensation reactions has been leveraged to create heterocyclic frameworks that mimic natural product structures. These frameworks are crucial for developing novel drugs that target specific cellular pathways.

The incorporation of the trifluoromethyl group into the indole structure also imparts enhanced stability and lipophilicity to the molecule. This makes it an ideal candidate for exploring membrane-permeable drug delivery systems. Recent advancements in medicinal chemistry have demonstrated that such modifications can significantly improve the pharmacokinetic profiles of therapeutic agents.

In addition to its pharmaceutical applications, 4-(trifluoromethyl)-1H-indole-3-carbaldehyde has shown potential in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been explored in several studies. The compound's structural flexibility allows for easy functionalization, enabling researchers to tailor its properties for specific agricultural needs.

From a synthetic chemistry perspective, the preparation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde involves a series of well-established reactions, including Friedel-Crafts acylation and subsequent aldehyde formation. The optimization of these reaction conditions has been a focus of recent research efforts, with studies aiming to improve yield and purity while minimizing environmental impact.

The growing interest in green chemistry has also led to investigations into more sustainable methods for synthesizing this compound. For example, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis as eco-friendly alternatives to traditional methods. These approaches not only enhance efficiency but also align with global efforts to reduce chemical waste and energy consumption.

Furthermore, computational studies have played a pivotal role in understanding the electronic properties and reactivity of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and interaction patterns with biological targets. Such computational tools are invaluable for predicting the compound's behavior in different chemical environments and guiding experimental designs.

In conclusion, 4-(trifluoromethyl)-1H-indole-3-carbaldehyde (CAS No. 959236-12-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in future innovations within pharmaceuticals, agrochemicals, and materials science. As research continues to uncover its full potential, this compound is likely to contribute significantly to the development of novel solutions addressing pressing global challenges.

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Amadis Chemical Company Limited
(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde
A916616
Purity:99%/99%/99%
Quantity:5.0g/1.0g/500.0mg
Price ($):930.0/321.0/214.0
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